![molecular formula C16H15F2N5O3 B3566330 7-(DIFLUOROMETHYL)-N~2~-(2,5-DIMETHOXYPHENYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B3566330.png)
7-(DIFLUOROMETHYL)-N~2~-(2,5-DIMETHOXYPHENYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Overview
Description
7-(DIFLUOROMETHYL)-N~2~-(2,5-DIMETHOXYPHENYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a synthetic compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of 7-(DIFLUOROMETHYL)-N~2~-(2,5-DIMETHOXYPHENYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves the following steps:
Formation of the [1,2,4]triazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents.
Attachment of the 2,5-dimethoxyphenyl group: This can be done through various coupling reactions.
Final modifications:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
7-(DIFLUOROMETHYL)-N~2~-(2,5-DIMETHOXYPHENYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups can be replaced with other groups under suitable conditions
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(DIFLUOROMETHYL)-N~2~-(2,5-DIMETHOXYPHENYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It has potential as a lead compound for the development of new drugs due to its biological activities.
Agriculture: The compound can be used in the development of agrochemicals, such as herbicides and fungicides.
Materials Science: It can be utilized in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(DIFLUOROMETHYL)-N~2~-(2,5-DIMETHOXYPHENYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
7-(DIFLUOROMETHYL)-N~2~-(2,5-DIMETHOXYPHENYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
[1,2,4]triazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities and applications.
Triazolo-triazine derivatives: These compounds have a fused triazole and triazine backbone and exhibit different energetic properties.
7-alkyloxy-[1,2,4]triazolo[1,5-a]pyrimidine derivatives: These compounds have been studied for their anticonvulsant activity.
Properties
IUPAC Name |
7-(difluoromethyl)-N-(2,5-dimethoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N5O3/c1-8-6-11(13(17)18)23-16(19-8)21-14(22-23)15(24)20-10-7-9(25-2)4-5-12(10)26-3/h4-7,13H,1-3H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKOWHHSVQIYKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)C(F)F)C(=O)NC3=C(C=CC(=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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